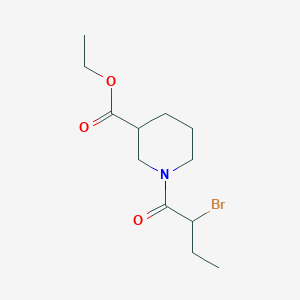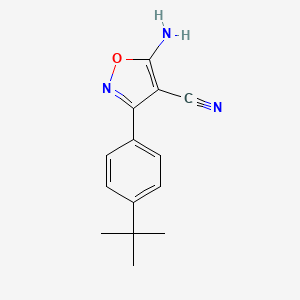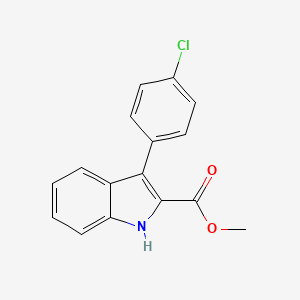![molecular formula C13H21NO3 B1326811 2,2-二甲基-3-[(2-甲基哌啶-1-基)羰基]-环丙烷羧酸 CAS No. 1186653-96-2](/img/structure/B1326811.png)
2,2-二甲基-3-[(2-甲基哌啶-1-基)羰基]-环丙烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Comprehensive Analysis of 2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic Acid
Synthesis Analysis
The synthesis of cyclopropane carboxylic acids and their derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through iodocarbocyclization, azidation, saponification, and reduction, avoiding ring opening or lactamisation reactions . Similarly, the synthesis of 2,2-dimethylcyclopropane carboxylic acid involved esterification, cyclopropanation, and hydrolysis, with a chiral resolution step to obtain the enantiomerically pure compound . These methods highlight the intricacies involved in synthesizing cyclopropane carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane carboxylic acids is characterized by the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. An X-ray structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed triclinic crystals with two independent molecules, both exhibiting an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to understand the potential conformational preferences of the compound .
Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo various chemical reactions due to the reactivity of the cyclopropane ring. For example, the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid involved crystallization of its salts, followed by esterification and ring cleavage to yield dimethyl 2-methylsuccinates . The reactivity of the cyclopropane ring is also evident in the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, leading to products such as dimethyl bicyclopropyl-2,2′-dicarboxylates . These reactions demonstrate the potential transformations that cyclopropane carboxylic acids can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxylic acids are influenced by their molecular structure. The presence of substituents on the cyclopropane ring can affect the compound's polarity, solubility, and reactivity. For instance, the inclusion complex of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with dimethyl sulphoxide indicates the ability of the cyclopropane carboxylic acid to form host-guest complexes, which can impact its solubility and potential applications . Theoretical studies on carbocations related to cyclopropane rings provide insights into the electronic structure and stability of these compounds, which are relevant to their chemical behavior .
科学研究应用
合成和生物活性
环丙烷羧酸衍生物,包括 2,2-二甲基环丙烷羧酸,已被用作具有生物活性的先导化合物。研究表明,某些衍生物表现出优异的除草和杀菌活性,突出了它们在农业应用中的潜力 (Tian et al., 2009).
化学合成
2,2-二甲基环丙烷羧酸酯的化学合成,一种医药应用中的重要中间体,已通过酯化和环丙烷化实现。该合成路线以其简单、高产率和低成本而著称,适用于工业规模化 (周彩荣,2010).
杀虫活性
菊酸衍生物,一种菊花植物中发现的经典天然拟除虫菊酯,已显示出杀虫活性。这些化合物,包括与 2,2-二甲基环丙烷羧酸相关的化合物,已被用于害虫控制,证明了对各种昆虫物种的有效性,同时对哺乳动物的毒性较低 (Ferroni et al., 2015).
分子和晶体结构
已经对与 2,2-二甲基环丙烷羧酸相关的化合物的结构分析进行了研究,以了解它们的分子构型和潜在应用。例如,某些环丙烷羧酸衍生物的分子和晶体结构分析提供了对其化学性质和反应性的见解 (Mironova et al., 2012)。
未来方向
属性
IUPAC Name |
2,2-dimethyl-3-(2-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-6-4-5-7-14(8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENRCCKPMOQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(2-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)

![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)




![ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B1326772.png)
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)